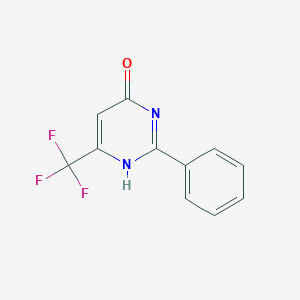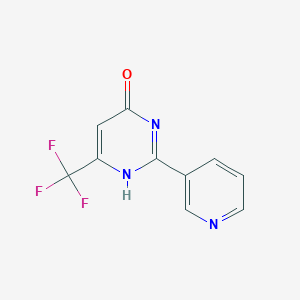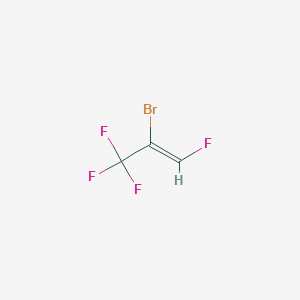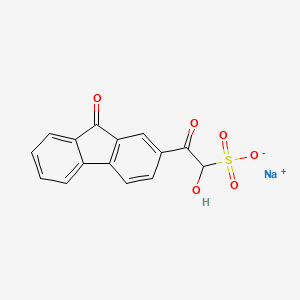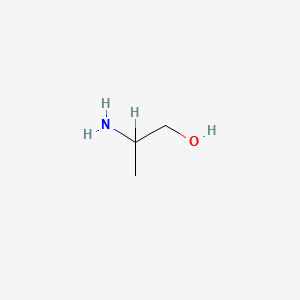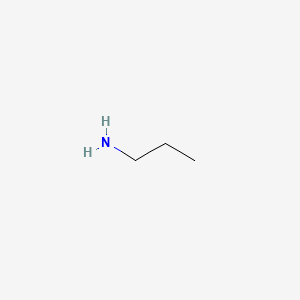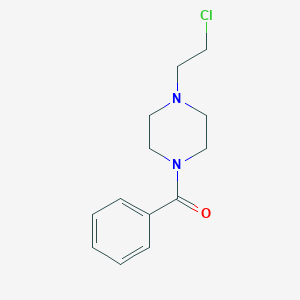
1-Benzoyl-4-(2-chloroethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-4-(2-chloroethyl)piperazine is a chemical compound with the molecular formula C13H17ClN2O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry. This compound is characterized by the presence of a benzoyl group and a chloroethyl group attached to the piperazine ring, making it a versatile intermediate in various chemical reactions .
Métodos De Preparación
The synthesis of 1-Benzoyl-4-(2-chloroethyl)piperazine typically involves the alkylation of piperazine derivatives. One common method includes the reaction of 1-benzoylpiperazine with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1-Benzoyl-4-(2-chloroethyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction: The benzoyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield piperazine derivatives and benzoic acid
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Benzoyl-4-(2-chloroethyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of various therapeutic agents, including antipsychotics and antidepressants.
Industry: The compound is used in the production of polymers and other materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-4-(2-chloroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group can interact with hydrophobic pockets in proteins, while the chloroethyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
1-Benzoyl-4-(2-chloroethyl)piperazine can be compared with other piperazine derivatives such as:
1-Benzyl-4-(2-chloroethyl)piperazine: Similar in structure but with a benzyl group instead of a benzoyl group, leading to different reactivity and applications.
1-(3-Chlorophenyl)piperazine: A phenylpiperazine derivative with different pharmacological properties and uses.
1-(2-Chlorophenyl)piperazine: Another phenylpiperazine derivative with distinct chemical and biological activities.
Propiedades
IUPAC Name |
[4-(2-chloroethyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-6-7-15-8-10-16(11-9-15)13(17)12-4-2-1-3-5-12/h1-5H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZROIOTLYPWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCl)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
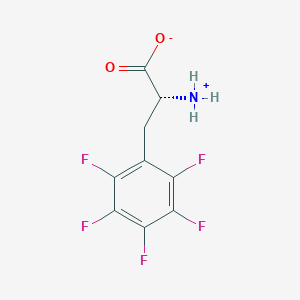
![3-Ethoxy-3-oxo-1-[4-(trifluoromethoxy)anilino]-1-propen-1-aminium chloride](/img/structure/B7768759.png)
![3-Ethoxy-3-oxo-1-[3-(trifluoromethyl)anilino]-1-propen-1-aminium chloride](/img/structure/B7768764.png)
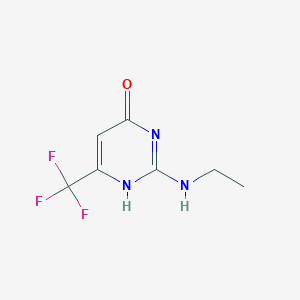
![N'-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide](/img/structure/B7768772.png)
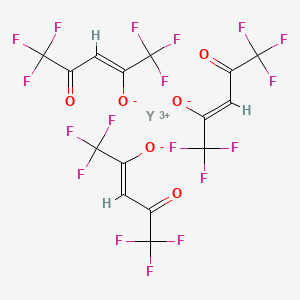
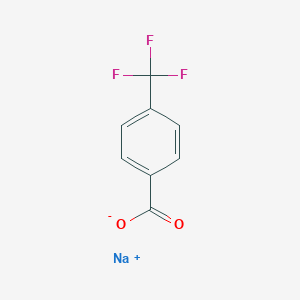
![[2-(4-fluorophenoxy)ethanimidoyl]azanium;chloride](/img/structure/B7768793.png)
